2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester
CAS No.: 18925-00-3
Cat. No.: VC21318964
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18925-00-3 |
|---|---|
| Molecular Formula | C12H10N2O4 |
| Molecular Weight | 246.22 g/mol |
| IUPAC Name | ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3 |
| Standard InChI Key | BUEJQBJZGAURKT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |
| Canonical SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Introduction
Chemical Structure and Properties
2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester is an organic compound featuring a propenoic acid backbone with a cyano group and a 3-nitrophenyl substituent. The compound belongs to the family of α,β-unsaturated esters with additional electron-withdrawing functionalities that enhance its electrophilicity and reactivity in various chemical transformations.
The compound is identified by CAS number 14394-75-3 and has a molecular formula of C₁₂H₁₀N₂O₄ . Its structure contains several key functional groups that define its chemical behavior: an ethyl ester group, a cyano (nitrile) group at the α-position, and a nitrophenyl group at the β-position with the nitro substituent specifically at the meta (3) position of the phenyl ring.
Physical and Chemical Properties
The physical and chemical properties of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₄ |
| Molecular Weight | 246.2188 g/mol |
| Exact Molecular Mass | 246.0641 |
| Physical State | Typically a colorless to pale yellow liquid |
| Polar Surface Area (PSA) | 93.23 |
| Solubility | Soluble in most organic solvents due to the ethyl ester functionality |
| Configuration | Predominantly exists in the (E)-configuration |
The presence of the cyano group enhances the electron-withdrawing properties of the molecule, which significantly influences its reactivity and stability . The 3-nitrophenyl group serves as both a chromophore and a site for potential chemical modifications.
Synthetic Routes and Preparation Methods
The synthesis of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester typically involves a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and ethyl cyanoacetate. This reaction is frequently performed in the presence of a base catalyst such as piperidine or pyridine.
Chemical Reactivity and Reactions
The chemical reactivity of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester is largely governed by the presence of multiple electron-withdrawing groups, which create an electron-deficient system that is highly susceptible to nucleophilic attacks.
Major Reaction Types
Based on the structural features and drawing parallels with similar compounds, the following reactions are characteristic of this compound:
Structural Comparisons with Related Compounds
To better understand the unique properties of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester, it is valuable to compare it with structurally similar compounds.
Positional Isomers Comparison
The position of the nitro group on the phenyl ring significantly affects the electronic distribution and consequently the reactivity of these compounds.
| Compound | CAS Number | Key Structural Difference | Expected Reactivity Difference |
|---|---|---|---|
| 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester | 14394-75-3 | Nitro group at meta position | Moderate electron-withdrawing effect |
| 2-Propenoic acid, 2-cyano-3-(4-nitrophenyl)-, ethyl ester | 2017-89-2 | Nitro group at para position | Enhanced conjugation, potentially more stabilized |
| 2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester | 68792-18-7 | Nitro group at ortho position | Potential steric hindrance, altered electronic effects |
Functional Group Variations
Comparing our target compound with those featuring different functional groups provides insight into the electronic and steric effects of these groups.
Applications and Research Significance
Based on its structural features and reactivity, 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester has several potential applications across different fields.
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis due to its multiple reactive sites. The activated double bond, cyano group, nitro functionality, and ester group all provide opportunities for selective transformations, making it a versatile building block for more complex molecules.
Materials Science
Given its structural similarity to other acrylate derivatives, this compound could potentially be used in:
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Polymer synthesis, particularly in creating specialized polymers with unique optical or electronic properties
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Development of materials with chromophoric properties due to the nitrophenyl group
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Preparation of cross-linked networks through the reactive functionality
Research Applications
In research settings, compounds of this class are often studied for:
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Structure-activity relationship studies in medicinal chemistry
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Investigation of electronic effects in conjugated systems
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Development of new synthetic methodologies
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Exploration of stereoselective reactions
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